molecular formula C8H4ClNO B031201 3-Cyanobenzoyl chloride CAS No. 1711-11-1

3-Cyanobenzoyl chloride

Cat. No.: B031201
CAS No.: 1711-11-1
M. Wt: 165.57 g/mol
InChI Key: RPESZQVUWMFBEO-UHFFFAOYSA-N
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Description

3-Cyanobenzoyl chloride is an organic compound with the molecular formula C8H4ClNO. It is a derivative of benzoyl chloride, where a cyano group (-CN) is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyanobenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 3-cyanobenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl) under reflux conditions. The reaction typically proceeds as follows:

3-Cyanobenzoic acid+Thionyl chloride3-Cyanobenzoyl chloride+Sulfur dioxide+Hydrogen chloride\text{3-Cyanobenzoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 3-Cyanobenzoic acid+Thionyl chloride→3-Cyanobenzoyl chloride+Sulfur dioxide+Hydrogen chloride

The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the process .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 3-Cyanobenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in this compound is highly reactive and can be replaced by nucleophiles such as amines, alcohols, and thiols. This reaction forms amides, esters, and thioesters, respectively.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-cyanobenzoic acid and hydrochloric acid.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Cyanobenzoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of various functionalized benzoyl derivatives.

    Biology: It is employed in the synthesis of bioactive molecules and pharmaceuticals, including inhibitors and ligands for biological targets.

    Medicine: The compound is used in the development of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 3-cyanobenzoyl chloride often involves the formation of reactive intermediates that can undergo further chemical transformations. For instance, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new bond with the benzoyl group. The cyano group can also participate in various reactions, such as reduction to form amines.

Comparison with Similar Compounds

Uniqueness: 3-Cyanobenzoyl chloride is unique due to the presence of both the cyano and chloride functional groups, which confer distinct reactivity patterns. This dual functionality makes it a versatile intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

3-cyanobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO/c9-8(11)7-3-1-2-6(4-7)5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPESZQVUWMFBEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308863
Record name 3-Cyanobenzoyl chloride
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Molecular Weight

165.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1711-11-1
Record name 3-Cyanobenzoyl chloride
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Record name 1711-11-1
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Record name 3-Cyanobenzoyl chloride
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Record name 3-Cyanobenzoyl chloride
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Record name 3-CYANOBENZOYL CHLORIDE
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Synthesis routes and methods I

Procedure details

Thionyl chloride (10 ml) and dimethylformamide (1 drop) were added to a solution of 3-cyanobenzoic acid (10 g) in dichloromethane (100 ml), and the mixture was refluxed far 3 hours. After the reaction, the solvent was evaporated under reduced pressure to give 3-cyanobenzoyl chloride. Then, the oil was dissolved in dichloromethane (25 ml), and the solution was dropwise added to a solution of 4-aminopyridine (5 g) and diisopropylethylamine (8.9 g) in dichloromethane (50 ml), which was followed by stirring at room temperature for 1 hour. The precipitated crystals were collected by filtration, and recrystallized from chloroform-methanol-ether to give 5.3 g of N-(4-pyridyl)-3-cyanobenzamide.
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Synthesis routes and methods II

Procedure details

A mixture of 50 g. of 3-cyanobenzoic acid and 100 ml. of thionyl chloride were stirred overnight in 500 ml. of methylene chloride. The solvent and excess thionyl chloride were removed in vacuo providing 55.3 g. of crude subtitle intermediate which was used without further purification.
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Synthesis routes and methods III

Procedure details

In 1 liter of toluene, 200 g of 3-cyanobenzoic acid were suspended, followed by the addition of 128 ml of thionyl chloride and 1 ml of N,N-dimethylformamide. The resulting mixture was stirred under heating at 80° C. for 5 hours. After cooling of the reaction mixture, the solvent was distilled off under reduced pressure. To the residue, n-hexane was added. By distilling off the solvent under reduced pressure, 3-cyanobenzoyl chloride was obtained. The resulting 3-cyanobenzoyl chloride was dissolved in 3 liters of dried 1,2-dichloroethane, followed by the addition of 200 g of 2-amino-4-methoxycarbonyl-1,3-thiazole. The resulting mixture was heated under reflux for 5 hours. The reaction mixture was cooled. Crystals so precipitated were collected by filtration and then washed with water, whereby 289 g of 2-[N-(3-cyanobenzoyl)amino]-4-methoxycarbonyl-1,3-thiazole.hydrochloride were obtained. Yield: 80%.
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200 g
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